2-Amino-3-bromophenol hydrochloride

説明

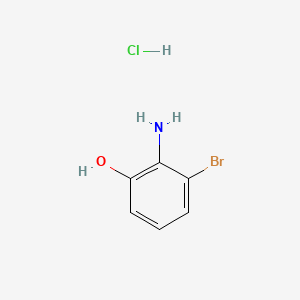

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

2-amino-3-bromophenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO.ClH/c7-4-2-1-3-5(9)6(4)8;/h1-3,9H,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGXMVVOOEIIJGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80695938 | |

| Record name | 2-Amino-3-bromophenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855836-16-7 | |

| Record name | 2-Amino-3-bromophenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Amino 3 Bromophenol Hydrochloride

Modern and Efficient Synthetic Approaches to 2-Amino-3-bromophenol (B111245) hydrochloride

In recent years, synthetic chemists have focused on developing more efficient, sustainable, and atom-economical methods for synthesizing complex organic molecules. These modern approaches often involve the use of transition metal catalysts and alternative energy sources like microwaves and ultrasound.

Transition metal catalysis has revolutionized organic synthesis, offering powerful tools for the formation of carbon-heteroatom bonds, such as those found in 2-Amino-3-bromophenol hydrochloride. nih.gov These catalysts can enable reactions that are difficult or impossible to achieve through classical methods, often with high selectivity and under milder conditions. rsc.org

Palladium- and copper-based catalysts are widely used for cross-coupling reactions to form C-N and C-O bonds. nih.gov While direct application to the synthesis of this compound from simple precursors in one step is not straightforward, these catalysts are instrumental in the synthesis of substituted aminophenols in general. For instance, palladium catalysts can be used for the N-arylation of aminophenols, while copper catalysts are often employed for O-arylation. nih.gov The development of specific ligands for the metal center is crucial for achieving high chemoselectivity between the amino and hydroxyl groups. nih.gov

Ruthenium complexes have also shown catalytic activity in the synthesis of related benzoxazoles from 2-aminophenol (B121084) and alcohols, demonstrating the potential of this metal in activating aminophenol substrates. oup.com Iron-catalyzed reactions are also gaining prominence due to the low cost and low toxicity of iron. For example, FeCl₃ has been used to catalyze the aerobic oxidation reaction for the synthesis of benzoxazole (B165842) derivatives from 2-aminophenol. rsc.org

Although direct, one-pot transition metal-catalyzed synthesis of this compound is still an area of active research, the principles of transition metal catalysis are highly relevant for developing novel and more efficient multi-step sequences.

The use of alternative energy sources like microwave irradiation and ultrasound has emerged as a powerful technique in organic synthesis to accelerate reaction rates, improve yields, and often lead to cleaner reactions with fewer side products. researchgate.net

Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy and convert it into heat. researchgate.net This rapid and efficient heating can dramatically reduce reaction times from hours to minutes. researchgate.net The synthesis of various aminophenol derivatives and related heterocyclic compounds has been successfully achieved using microwave irradiation. nih.govscilit.com For instance, the synthesis of Schiff bases from aminophenols can be significantly expedited using microwave assistance. scilit.com While a specific protocol for the microwave-assisted synthesis of this compound is not extensively documented, the general success of this technique for related compounds suggests its potential applicability.

Ultrasound irradiation, or sonochemistry, utilizes the energy of sound waves to induce cavitation in the reaction medium, creating localized hot spots with extremely high temperatures and pressures. This can enhance mass transfer and accelerate reaction rates. Ultrasound has been successfully employed in various organic transformations, including the synthesis of α-amino phosphonates from aldehydes and amines. researchgate.net The application of ultrasound could potentially enhance the efficiency of classical synthetic steps, such as bromination or the reduction of a nitro group, in the synthesis of this compound.

Both microwave-assisted and ultrasound-irradiation methods align with the principles of green chemistry by reducing reaction times, energy consumption, and often the need for harsh reaction conditions or large amounts of solvents. researchgate.net

Flow Chemistry Applications in this compound Production

The transition from traditional batch processing to continuous flow chemistry offers significant advantages for the synthesis of this compound. Flow chemistry, characterized by the use of microreactors or tube reactors, provides superior control over reaction parameters, leading to improved safety, efficiency, and scalability. chim.it

A key application of flow chemistry in this context is during the bromination step. In a patented industrial-scale method, 2-Aminophenol dissolved in acetic acid is mixed with bromine (Br₂) in a microreactor. This continuous process allows for precise temperature control, typically around 50°C, with a short residence time of approximately 5 minutes. The enhanced heat and mass transfer within the microreactor minimizes the formation of di-substituted byproducts and increases the regioselectivity towards the desired 3-bromo isomer. chim.it This method has been reported to achieve yields in the range of 85-90%.

The benefits of employing flow chemistry for this synthesis are multifaceted. It enhances process safety by minimizing the volume of hazardous reagents at any given time and allows for rapid and safe scale-up of production. chim.itresearchgate.net The improved control over reaction conditions also leads to a more consistent product quality and higher yields compared to traditional batch methods. chim.it

| Parameter | Batch Processing | Flow Chemistry | Reference |

|---|---|---|---|

| Typical Yield | 40-60% | 85-90% | |

| Reaction Time | Hours | Minutes | chim.it |

| Safety | Higher risk due to large volumes of reagents | Improved safety due to small reaction volumes | chim.itresearchgate.net |

| Scalability | Challenging | Facilitated | chim.it |

| Selectivity | Lower regioselectivity | Higher C3 selectivity |

Sustainable and Green Chemistry Principles in this compound Synthesisbenchchem.comacs.orgdokumen.pubnih.gov

The integration of green chemistry principles is paramount in modern chemical synthesis to minimize environmental impact and enhance sustainability. acs.orgnih.gov This is particularly relevant for the production of this compound, where traditional methods can involve hazardous reagents and generate significant waste.

Solvent Selection and Alternative Reaction Medianih.goviitbhu.ac.in

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental footprint. dokumen.pubresearchgate.net In the synthesis of this compound, acetic acid and dichloromethane (B109758) are commonly used solvents for bromination. While effective, efforts are being made to replace these with more environmentally benign alternatives.

Research into greener solvents has explored the use of ionic liquids (ILs) and deep eutectic solvents (DESs). researchgate.netresearchgate.net These alternative media offer advantages such as low vapor pressure, high thermal stability, and potential for recyclability. researchgate.net For instance, certain ILs can serve as both the solvent and catalyst, simplifying the reaction setup and reducing waste. dokumen.pub The development of protocols using water as a solvent, potentially with the aid of surfactants to overcome solubility issues, is another promising avenue for making the synthesis of this compound more sustainable. acs.org

Catalyst Development and Reusability in this compound Productionchim.itbenchchem.comdokumen.pub

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective reactions while minimizing waste. acs.org In the context of this compound synthesis, particularly in the reduction of a nitro group precursor (3-bromo-2-nitrophenol), catalyst development plays a crucial role.

While traditional methods may use stoichiometric reagents like iron powder in acidic conditions, modern approaches focus on catalytic hydrogenation. Heterogeneous catalysts, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), are often employed. These catalysts offer high efficiency and can be easily separated from the reaction mixture and reused, which is both economically and environmentally advantageous. nih.gov

Optimization of Reaction Conditions and Yield Enhancement for 2-Amino-3-bromophenol hydrochloridechim.itbenchchem.comdokumen.pub

Optimizing reaction conditions is a continuous effort to maximize the yield and purity of this compound while minimizing costs and environmental impact. This involves a systematic study of various parameters such as temperature, pressure, reaction time, and catalyst loading.

For the bromination of 2-aminophenol, controlling the temperature between 0–5°C is crucial to minimize the formation of di- and poly-brominated products. The slow, controlled addition of the brominating agent, such as bromine (Br₂) or N-bromosuccinimide (NBS), is also critical for achieving higher regioselectivity.

In the reduction of 3-bromo-2-nitrophenol (B1286451), optimization involves selecting the most effective catalyst and reaction conditions. For example, when using iron powder, the reaction is typically carried out in ethanol (B145695) with hydrochloric acid at around 70°C for 3 hours, yielding 80-85%. For catalytic hydrogenation, optimizing the pressure of hydrogen gas, the catalyst-to-substrate ratio, and the solvent can significantly improve the yield and reaction rate.

The use of design of experiments (DoE) methodologies allows for a systematic exploration of the reaction space to identify the optimal set of conditions more efficiently than traditional one-factor-at-a-time approaches. acs.org This statistical approach can lead to significant improvements in yield and process robustness.

| Reaction Step | Parameter | Typical Optimized Condition | Impact on Yield/Selectivity | Reference |

|---|---|---|---|---|

| Electrophilic Bromination of 2-Aminophenol | Temperature | 0–5°C | Minimizes di-substitution, enhances C3 selectivity | |

| Reagent Addition | Slow, controlled addition of Br₂ | Improves regioselectivity | ||

| Reduction of 3-Bromo-2-nitrophenol | Catalyst | Fe powder/HCl or Catalytic Hydrogenation (e.g., Pd/C) | High yield (80-85% with Fe/HCl) | |

| Temperature | ~70°C (for Fe/HCl reduction) | Ensures efficient reaction rate | ||

| Solvent | Ethanol (for Fe/HCl reduction) | Provides suitable reaction medium |

Investigation of Chemical Reactivity and Transformation Pathways of 2 Amino 3 Bromophenol Hydrochloride

Reactivity Profiles of the Amino Moiety in 2-Amino-3-bromophenol (B111245) hydrochloride

The amino group (-NH2) in 2-Amino-3-bromophenol hydrochloride is a primary determinant of its chemical personality, imparting nucleophilic character and providing a site for various derivatization reactions.

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile. This inherent nucleophilicity allows it to participate in a variety of reactions where it attacks electron-deficient centers. The reactivity of the amino group is influenced by the electronic effects of the other substituents on the benzene (B151609) ring. The hydroxyl group, being an electron-donating group, enhances the nucleophilicity of the amino group. Conversely, the electron-withdrawing nature of the bromine atom can modulate this reactivity.

The amino group can readily participate in nucleophilic substitution reactions. For instance, it can react with alkyl halides or other electrophilic species, leading to the formation of N-alkylated or N-acylated products. The hydrochloride form of the compound implies that the amine is protonated, which would significantly diminish its nucleophilicity. Therefore, in most reactions involving the amino group as a nucleophile, a base is required to deprotonate the ammonium (B1175870) salt and liberate the free amine.

The general mechanism for nucleophilic aromatic substitution involving aryl halides with activating groups proceeds through a two-step addition-elimination process, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org While this typically applies to substitution on the aromatic ring, the principles of nucleophilic attack are fundamental to understanding the reactivity of the amino group itself in other contexts.

| Reaction Type | Reagent | Product Type | Key Conditions |

|---|---|---|---|

| Alkylation | Alkyl Halide (R-X) | N-Alkyl-2-amino-3-bromophenol | Base (e.g., K2CO3, Et3N) |

| Acylation | Acyl Halide (RCOCl) or Anhydride (B1165640) ((RCO)2O) | N-Acyl-2-amino-3-bromophenol | Base (e.g., Pyridine) |

| Sulfonylation | Sulfonyl Chloride (RSO2Cl) | N-Sulfonyl-2-amino-3-bromophenol | Base (e.g., Pyridine) |

The amino group serves as a key handle for the derivatization and functionalization of this compound. These reactions are crucial for synthesizing more complex molecules with tailored properties.

One of the most common derivatization reactions is acylation. For example, the reaction with acetic anhydride in the presence of a base yields N-(2-hydroxy-6-bromophenyl)acetamide. This transformation is often used as a protection strategy for the amino group to allow for selective reactions at other positions of the molecule. Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, provides the corresponding sulfonamide derivatives.

Another important functionalization pathway is the diazotization of the primary amino group, followed by a Sandmeyer or related reaction. Treatment of 2-Amino-3-bromophenol with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures forms a diazonium salt. This intermediate is highly versatile and can be subsequently replaced by a wide variety of functional groups, including halogens, cyano, hydroxyl, and others. For instance, a Sandmeyer reaction with cuprous bromide would replace the amino group with another bromine atom.

The primary amino group can also undergo deaminative halogenation. semanticscholar.org This process allows for the direct replacement of the amino group with a halogen, providing a complementary method to diazotization-based approaches. semanticscholar.org

| Reaction Name | Reagents | Intermediate/Product | Significance |

|---|---|---|---|

| Acylation (Protection) | Acetic Anhydride, Base | N-acetylated derivative | Protects the amino group for subsequent reactions. |

| Diazotization | NaNO2, HCl (aq), 0-5 °C | Diazonium salt | Versatile intermediate for introducing various functional groups. |

| Deaminative Halogenation | N-anomeric amide | Halogenated derivative | Direct replacement of the amino group with a halogen. semanticscholar.org |

Chemical Transformations at the Hydroxyl Group of this compound

The phenolic hydroxyl group (-OH) is another reactive site in the molecule, capable of undergoing various transformations, including etherification and esterification.

The hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis. This involves deprotonating the phenol (B47542) with a suitable base (e.g., sodium hydride) to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether.

Esterification of the hydroxyl group can be achieved by reacting the phenol with a carboxylic acid or its derivative, such as an acyl chloride or an acid anhydride, typically in the presence of an acid or base catalyst. uou.ac.in For example, reaction with acetyl chloride would yield 2-amino-3-bromophenyl acetate. These reactions are fundamental in modifying the properties of the parent compound. google.com

| Reaction Type | Reagents | Product Type | General Conditions |

|---|---|---|---|

| Etherification (Williamson) | 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) | 2-Alkoxy-3-bromophenol | Anhydrous solvent |

| Esterification | Acyl Chloride (RCOCl) or Anhydride ((RCO)2O) | 2-Amino-3-bromophenyl ester | Base catalyst (e.g., Pyridine) or Acid catalyst (e.g., H2SO4) |

The ortho-aminophenol scaffold, present in this compound, is a well-known chelating motif. The amino and hydroxyl groups can coordinate with metal ions to form stable chelate complexes. mdpi.com This process involves the formation of a ring-like structure between the ligand (the organic molecule) and a central metal atom. researchgate.net

In a non-biological context, the chelation properties of 2-Amino-3-bromophenol can be studied with various transition metal ions. The stability and structure of these complexes depend on the nature of the metal ion, the pH of the solution, and the solvent system. Spectroscopic techniques, such as UV-Vis and IR spectroscopy, can be used to characterize the formation and properties of these metal complexes. The formation of these chelates can significantly alter the chemical and physical properties of the parent molecule. sohag-univ.edu.eg

Aromatic Reactivity and Functionalization of this compound

The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the amino and hydroxyl groups. mlsu.ac.in These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves.

The existing substituents on the ring influence the regioselectivity of further functionalization. The amino group at position 2 and the hydroxyl group at position 1 strongly activate the ring, while the bromine atom at position 3 has a deactivating, yet ortho-para directing, effect. The interplay of these electronic and steric factors will determine the outcome of electrophilic substitution reactions. For example, nitration or halogenation would likely occur at the positions activated by the amino and hydroxyl groups.

The bromine atom on the aromatic ring also provides a handle for cross-coupling reactions, such as the Suzuki or Heck reactions. These palladium-catalyzed reactions allow for the formation of carbon-carbon bonds, enabling the synthesis of more complex biaryl or substituted aromatic structures. This reactivity is a cornerstone of modern organic synthesis for creating diverse molecular architectures.

| Reaction Type | Reagents | Expected Product | Key Features |

|---|---|---|---|

| Electrophilic Aromatic Substitution (e.g., Nitration) | HNO3/H2SO4 | Nitro-substituted derivative | Regioselectivity guided by -NH2 and -OH groups. mlsu.ac.in |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Aryl-substituted derivative | Forms a new C-C bond at the position of the bromine atom. |

| Heck Coupling | Alkene, Pd catalyst, Base | Alkene-substituted derivative | Forms a new C-C bond at the position of the bromine atom. |

Electrophilic Aromatic Substitution Patterns

The benzene ring of 2-Amino-3-bromophenol is activated towards electrophilic aromatic substitution by the strong electron-donating effects of the amino (-NH2) and hydroxyl (-OH) groups. These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. However, the existing substitution pattern, with substituents at positions 1, 2, and 3, influences the regioselectivity of further reactions.

In the case of 2-Amino-3-bromophenol, the positions ortho and para to the hydroxyl group are positions 3, 5 (ortho) and 1 (para). The positions ortho and para to the amino group are positions 1, 3 (ortho) and 5 (para). The bromine at position 3 already occupies one of the activated positions. The remaining most activated positions are 5 and to a lesser extent, 1 (which is already substituted). Therefore, electrophilic substitution is expected to occur predominantly at the C5 position.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.commlsu.ac.in For instance, nitration using nitric acid in the presence of sulfuric acid would introduce a nitro group (-NO2) onto the ring, likely at the C5 position. masterorganicchemistry.com Similarly, halogenation with agents like bromine (Br₂) or N-bromosuccinimide (NBS) would introduce another halogen atom. It is important to note that the reaction conditions, such as the acidity of the medium, can influence the reactivity. In acidic solutions, the amino group can be protonated to form an ammonium group (-NH3+), which is an electron-withdrawing and meta-directing group. researchgate.net This can alter the substitution pattern, potentially leading to a mixture of products.

| Reaction | Electrophile | Predicted Major Product |

|---|---|---|

| Nitration | NO₂+ | 2-Amino-3-bromo-5-nitrophenol (B1185286) |

| Bromination | Br+ | 2-Amino-3,5-dibromophenol |

| Sulfonation | SO₃ | 2-Amino-3-bromo-5-hydroxybenzenesulfonic acid |

Nucleophilic Aromatic Substitution with Bromine Displacement

While aromatic rings are generally resistant to nucleophilic attack, the presence of electron-withdrawing groups can facilitate nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org In this compound, the bromine atom can act as a leaving group. The SNAr mechanism typically proceeds via a two-step addition-elimination pathway, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

For this reaction to occur efficiently on 2-Amino-3-bromophenol, the aromatic ring needs to be activated by strongly electron-withdrawing groups, typically positioned ortho or para to the leaving group. wikipedia.orglibretexts.org The amino and hydroxyl groups are electron-donating, which disfavors this reaction. However, if the reaction conditions were to introduce an electron-withdrawing group, for example, a nitro group at the C5 position via electrophilic substitution, the resulting 2-amino-3-bromo-5-nitrophenol would be more susceptible to nucleophilic attack. In such a scenario, a nucleophile could displace the bromide ion.

It is important to distinguish this from nucleophilic substitution reactions where the amino group itself might be displaced, which would require harsh conditions. The more plausible pathway for nucleophilic substitution on this molecule involves the displacement of the bromine atom, provided the ring is sufficiently activated.

Metal-Catalyzed Cross-Coupling Reactions Involving this compound

The bromine atom on the aromatic ring of this compound makes it an excellent substrate for various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that couples an organoboron compound with an organic halide or triflate. rsc.org this compound can serve as the organic halide partner in this reaction. By reacting it with various boronic acids or their esters in the presence of a palladium catalyst and a base, a wide range of aryl, heteroaryl, or vinyl groups can be introduced at the C3 position. nih.govnih.govresearchgate.net

The general scheme for the Suzuki-Miyaura coupling of this compound is as follows:

Reactants : this compound and an organoboron reagent (e.g., R-B(OH)₂).

Catalyst : A palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or PdCl₂(PPh₃)₂.

Ligand : Phosphine (B1218219) ligands such as triphenylphosphine (B44618) (PPh₃) or more specialized ligands are often used to stabilize the palladium catalyst and facilitate the reaction.

Base : A base such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or cesium fluoride (B91410) (CsF) is required to activate the organoboron reagent. researchgate.net

| Boronic Acid (R-B(OH)₂) | Resulting Product |

|---|---|

| Phenylboronic acid | 3-Amino-[1,1'-biphenyl]-2-ol |

| 4-Methylphenylboronic acid | 3-Amino-4'-methyl-[1,1'-biphenyl]-2-ol |

| Vinylboronic acid | 2-Amino-3-vinylphenol |

Buchwald-Hartwig Amination and Other C-N Coupling Studies

The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine. wikipedia.orgnih.gov This reaction allows for the introduction of a wide variety of nitrogen-containing functional groups in place of the bromine atom in this compound. libretexts.orgorganic-chemistry.org

The reaction typically involves a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial and has evolved over time to allow for the coupling of a broad range of amines with high efficiency. wikipedia.orgorganic-chemistry.org

Reactants : this compound and a primary or secondary amine (R¹R²NH).

Catalyst : A palladium(0) source.

Ligand : Bulky, electron-rich phosphine ligands are commonly employed.

Base : A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically used. libretexts.org

| Amine (R¹R²NH) | Resulting Product |

|---|---|

| Aniline | N1-(2-Amino-3-hydroxyphenyl)benzene-1,2-diamine |

| Morpholine | 2-Amino-3-morpholinophenol |

| Benzylamine | 2-Amino-3-(benzylamino)phenol |

Cyclization Reactions and Heterocycle Formation from this compound Precursors

The presence of adjacent amino and hydroxyl groups in this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds, particularly those containing oxygen and nitrogen atoms. ajrconline.org These reactions often involve the condensation of the amino and hydroxyl groups with a bifunctional reagent.

One important class of heterocycles that can be synthesized from 2-aminophenol (B121084) derivatives are benzoxazoles. mdpi.com The general strategy involves the reaction of the 2-aminophenol with a carboxylic acid or its derivative, followed by a cyclization step. For example, reaction with a carboxylic acid under dehydrating conditions or with an acyl chloride can lead to the formation of a 2-substituted benzoxazole (B165842). The bromine atom at the 3-position can be retained in the final product or can be utilized in subsequent transformations.

Another possibility is the formation of benzoxazines. For instance, a domino carbonylation-cyclization reaction of ortho-halophenols with cyanamide, catalyzed by palladium, has been reported to produce 2-amino-4H-benzo[e] nih.govoxazin-4-ones. diva-portal.org While this specific reaction was demonstrated on other ortho-halophenols, a similar strategy could potentially be applied to this compound, where the amino group could participate in or influence the cyclization process.

The following table provides examples of potential heterocyclic systems that could be derived from this compound.

| Reaction Type | Reagent | Potential Heterocyclic Product |

|---|---|---|

| Benzoxazole formation | Carboxylic acid (RCOOH) | 4-Bromo-2-substituted-benzoxazole |

| Benzoxazine formation | Phosgene or equivalent | 4-Bromo-2H-benzo[b] gavinpublishers.comoxazin-3(4H)-one |

2 Amino 3 Bromophenol Hydrochloride As a Key Intermediate in Complex Molecular Synthesis

Application in the Synthesis of Advanced Organic Scaffolds

The strategic placement of reactive groups makes 2-amino-3-bromophenol (B111245) hydrochloride an important intermediate in the synthesis of elaborate organic structures. Its utility stems from the ability to selectively perform reactions at the amino, hydroxyl, or bromo-substituted positions, enabling the construction of complex frameworks from a relatively simple starting material.

2-Amino-3-bromophenol hydrochloride serves as a foundational unit for synthesizing polyaromatic and heterocyclic compounds. The bromine atom is a key functional group for carbon-carbon bond-forming reactions, particularly transition-metal-catalyzed cross-coupling reactions like the Suzuki and Stille couplings. dokumen.pub These reactions allow for the attachment of other aromatic or vinyl groups, systematically extending the aromatic system.

The adjacent amino and hydroxyl groups are pivotal for constructing fused heterocyclic rings. Through condensation or cyclization reactions, these groups can be used to form five, six, or seven-membered rings containing nitrogen and oxygen. acs.org For example, reactions with dicarbonyl compounds or their equivalents can lead to the formation of phenoxazines or related heterocyclic scaffolds. The general reactivity of bromo-organic compounds in cyclization and substitution reactions is well-documented, highlighting the potential of this intermediate. sci-hub.se The synthesis of various heterocyclic compounds often relies on precursors with similar functionalities. google.com

Table 1: Reactivity of Functional Groups in Scaffold Synthesis

| Functional Group | Type of Reaction | Potential Resulting Structure |

|---|---|---|

| Bromine | Palladium-catalyzed cross-coupling | Biaryls, Polyaromatic Hydrocarbons |

| Amino Group | Condensation, Acylation, Cyclization | Fused N-heterocycles (e.g., quinolines, phenoxazines) |

The synthesis of enantiomerically pure compounds is critical in pharmaceutical and materials science. While direct examples involving this compound are not extensively documented, its structure is amenable to chiral modifications. The amino group can be derivatized with a chiral auxiliary, allowing for diastereoselective reactions on other parts of the molecule. Following the desired transformations, the auxiliary can be removed to yield a chirally enriched product. Alternatively, the amino group itself can serve as a handle for enzymatic or chemical resolution to separate enantiomers. The resulting chiral intermediate, possessing bromo and hydroxyl functionalities, becomes a valuable precursor for asymmetric synthesis. A similar compound, 2-Amino-2-(3-bromophenyl)ethanol, is noted for its use in chiral synthesis, underscoring the potential of this class of molecules.

Utility in the Preparation of Specialized Materials

The reactivity of this compound extends to materials science, where it can be used to create polymers and catalytic systems with tailored properties.

Phenolic compounds are well-established monomers for producing a variety of polymers. kyoto-u.ac.jp 2-Amino-3-bromophenol can act as a monomer in several polymerization processes. For instance, oxidative polymerization can proceed via the phenolic hydroxyl group to form poly(phenylene oxide)-type structures. kyoto-u.ac.jp The presence of the amino and bromo groups on each monomer unit introduces functionality along the polymer backbone. These groups can be used for subsequent post-polymerization modifications, such as grafting other polymer chains, introducing cross-linking agents, or attaching specific functional molecules. This approach allows for the creation of high-performance polymers with specialized thermal, mechanical, or chemical properties. Patents have demonstrated the use of similar brominated phenols as monomers in the preparation of functional polymers. google.com

Table 2: Examples of Related Phenolic Monomers in Polymerization

| Monomer | Polymerization Type | Reference Application |

|---|---|---|

| 2,6-Dimethylphenol | Oxidative Coupling | High-performance engineering plastics (PPO) kyoto-u.ac.jp |

| m-Ethynylphenol | Peroxidase-catalyzed polymerization | Carbonized polymer precursor kyoto-u.ac.jp |

The development of efficient catalysts often relies on the design of sophisticated organic ligands that can coordinate to a metal center and modulate its reactivity. google.com The structure of 2-amino-3-bromophenol is ideal for creating such ligands. bldpharm.com The amino and hydroxyl groups are excellent Lewis basic sites that can bind to transition metals like palladium, copper, or rhodium, forming stable chelate rings. researchgate.net

The molecule can serve as a precursor to bidentate (N, O) ligands. Furthermore, the bromine atom provides a reactive handle for elaboration. It can be replaced through cross-coupling reactions to link the aminophenol unit to other donor fragments, creating more complex multidentate ligands. google.com This synthetic versatility allows for the fine-tuning of the ligand's steric and electronic properties, which is crucial for optimizing catalytic activity and selectivity in reactions such as C-C and C-N bond formation. acs.org

Role in the Development of Analytical Reagents and Probes (Non-Biological Applications)

In analytical chemistry, reagents that produce a measurable response, such as a color change or fluorescence, in the presence of a specific analyte are highly valuable. Phenolic compounds are frequently used as pH indicators and chemosensors. saudijournals.com The optical properties of 2-amino-3-bromophenol can be modulated by changes in its chemical environment.

Deprotonation of the phenolic hydroxyl group can alter the molecule's electronic conjugation, leading to a change in its absorption or emission spectrum. This property could be harnessed to create pH-sensitive dyes. Moreover, the amino and hydroxyl groups can act as a binding site for specific metal ions. Upon coordination, the photophysical properties of the molecule may change, allowing for the selective detection of that ion. The bromine atom offers a site for further modification, such as attaching the molecule to a solid support or introducing other functional groups to enhance selectivity or sensitivity. The use of related bromophenols in the development of radioiodinated probes for medical imaging highlights the potential of this scaffold in creating advanced analytical tools. researchgate.net

Advanced Analytical Methodologies for the Characterization and Purity Assessment of 2 Amino 3 Bromophenol Hydrochloride

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of 2-Amino-3-bromophenol (B111245) hydrochloride. Each technique offers unique insights into the compound's atomic and molecular framework.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of 2-Amino-3-bromophenol hydrochloride. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In ¹H NMR, the aromatic protons typically exhibit chemical shifts in the range of δ 6.5–7.5 ppm. The specific coupling patterns observed in two-dimensional NMR experiments, such as COSY and NOESY, can help to definitively distinguish the substitution positions of the amino, bromo, and hydroxyl groups on the phenol (B47542) ring. For instance, in related brominated aromatic compounds, the amino group protons can appear as a broad signal. rsc.org

¹³C NMR spectroscopy is used to identify the carbon skeleton. The carbon atom attached to the bromine (C-Br) would be expected to have a characteristic chemical shift, aiding in the confirmation of the bromine's position.

Modern ssNMR (solid-state NMR) methods can also be utilized for the characterization of membrane proteins and could be adapted for detailed structural analysis of solid samples of this compound. jove.com

Table 1: Predicted ¹H and ¹³C NMR Data for 2-Amino-3-bromophenol

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 6.5 - 7.5 | - |

| Carbon attached to Bromine (C-Br) | - | ~50 - 60 |

| Other Aromatic Carbons | - | 110 - 150 |

| Amino Protons (NH₂) | Variable, broad | - |

| Hydroxyl Proton (OH) | Variable, broad | - |

Note: Actual chemical shifts can vary depending on the solvent and concentration.

Mass spectrometry (MS) is essential for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which for the free base (2-Amino-3-bromophenol) is 188.02 g/mol . The hydrochloride salt will show a corresponding increase in molecular weight.

Fragmentation pathway analysis, often performed using tandem mass spectrometry (MS/MS), offers structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern can reveal the connectivity of the atoms. For example, the loss of a bromine atom (m/z 81) or the aminophenol backbone (m/z 109) can help differentiate between isomers. Electrospray ionization (ESI) is a common technique used to generate ions for MS analysis. rsc.org

Table 2: Key Mass Spectrometry Data for 2-Amino-3-bromophenol

| Parameter | Value | Significance |

| Molecular Formula | C₆H₆BrNO | Confirms elemental composition. |

| Molecular Weight (Free Base) | 188.02 g/mol | Determines the mass of the molecule. |

| Molecular Ion Peak [M+H]⁺ | m/z 189.02 | Confirms the molecular weight in positive ion mode. |

| Isotopic Pattern | Presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in a ~1:1 ratio | Characteristic signature for a monobrominated compound. |

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound by probing their vibrational modes.

IR spectroscopy is particularly useful for identifying polar functional groups. Key expected vibrational frequencies include:

N-H stretching of the amino group, typically appearing around 3300–3500 cm⁻¹.

O-H stretching of the phenolic hydroxyl group, which can be a broad band in a similar region.

C-Br stretching , expected in the lower frequency region, around 600–700 cm⁻¹.

Aromatic C-H and C=C stretching vibrations.

Raman spectroscopy, which relies on inelastic scattering of light, is also effective for identifying these functional groups. In some cases, Raman can provide clearer signals for non-polar bonds and symmetric vibrations. Two-dimensional IR-Raman heterospectral correlation spectroscopy can be a powerful tool for analyzing complex spectra. acs.org

Table 3: Characteristic IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |

| Phenolic (-OH) | O-H Stretch (broad) | ~3300 |

| Carbon-Bromine (C-Br) | C-Br Stretch | 600 - 700 |

| Aromatic Ring | C=C Stretch | ~1500 - 1600 |

| Aromatic Ring | C-H Stretch | ~3000 - 3100 |

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption of UV or visible light promotes electrons from a lower energy occupied molecular orbital to a higher energy unoccupied molecular orbital. rsc.org For aromatic compounds like 2-Amino-3-bromophenol, the most common transitions are π → π* and n → π*. libretexts.org

The presence of the chromophoric phenol ring and the auxochromic amino and bromo groups influences the wavelength of maximum absorption (λmax). The extended conjugation in the aromatic system typically results in absorption in the UV region. rsc.org The specific λmax can be affected by the solvent polarity. researchgate.net For related bromophenols, UV detection is often set around 254 nm for chromatographic analysis.

Chromatographic Techniques for Separation and Purity Determination

Chromatographic methods are indispensable for separating this compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound. Developing a robust HPLC method is critical for accurate analysis.

A typical HPLC method for this compound would involve a reversed-phase column, such as a C18 or C8 column. mdpi.com The mobile phase often consists of a mixture of an aqueous buffer (e.g., water with a small percentage of an acid like trifluoroacetic acid or phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol. mdpi.comresearchgate.netresearchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve good separation of the main compound from any potential impurities. sielc.com

Method validation is a critical step to ensure the developed HPLC method is reliable. This includes assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netnih.gov For similar bromophenolic compounds, validation has demonstrated high linearity (R² ≥ 0.999), good precision (intra-day and inter-day variations), and high accuracy. mdpi.comresearchgate.net

Table 4: Typical HPLC Method Parameters for Analysis of Bromophenols

| Parameter | Typical Condition |

| Column | Reversed-phase C18 or C8, e.g., 150 mm x 4.6 mm, 5 µm particle size researchgate.netresearchgate.net |

| Mobile Phase | Gradient of water (with 0.05-0.1% acid) and acetonitrile/methanol mdpi.comresearchgate.net |

| Flow Rate | 0.5 - 1.0 mL/min researchgate.netsielc.com |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Column Temperature | Controlled, e.g., 30 °C mdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical tool for the separation, identification, and quantification of volatile and semi-volatile compounds. Due to the low volatility of this compound, a derivatization step is essential to convert it into a more volatile species suitable for GC analysis. This typically involves the reaction of the amino and hydroxyl functional groups with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form the corresponding trimethylsilyl (B98337) (TMS) derivatives.

The derivatized sample is then introduced into the GC system, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase of the column and the mobile gas phase. The effluent from the GC column is then introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z).

The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint, allowing for the unequivocal identification of the compound. For the TMS derivative of 2-Amino-3-bromophenol, characteristic fragment ions would be expected. High-resolution mass spectrometry (HRMS) can further aid in distinguishing isomers by providing highly accurate mass measurements. For instance, fragment ions corresponding to the loss of a bromine atom (m/z ~81) and the aminophenol backbone (m/z ~109) can be critical in confirming the structure.

A hypothetical GC-MS analysis of a silylated 2-Amino-3-bromophenol sample would yield a chromatogram with a distinct peak corresponding to the derivatized compound. The mass spectrum of this peak would be analyzed for key fragments to confirm its identity.

Table 1: Hypothetical GC-MS Data for Silylated 2-Amino-3-bromophenol

| Parameter | Value |

| GC Column | DB-5ms (30 m x 0.25 mm x 0.25 µm) |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 15 °C/min to 280 °C (5 min) |

| Carrier Gas | Helium |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Retention Time | ~12.5 min |

| Key Mass Fragments (m/z) | [M]+, [M-CH3]+, [M-Br]+, [Aminophenol backbone]+ |

X-ray Crystallography for Solid-State Structure Determination

The process involves irradiating a single crystal of this compound with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. The analysis of the positions and intensities of the diffracted spots allows for the calculation of the electron density map of the crystal, from which the arrangement of atoms can be deduced.

The expected crystal structure would reveal the protonation of the amino group to form the hydrochloride salt, with the chloride ion present in the crystal lattice. The analysis would also confirm the substitution pattern on the benzene (B151609) ring and provide insights into intermolecular interactions, such as hydrogen bonding, which govern the packing of the molecules in the crystal.

Table 2: Anticipated Crystal Data Parameters for this compound

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |

| Volume (V) | ų |

| Molecules per Unit Cell (Z) | Integer value |

| Calculated Density | g/cm³ |

| Hydrogen Bonding | Details of N-H···Cl and O-H···Cl interactions |

Elemental Analysis and Titrimetric Methods for Quantitative Assessment

Elemental analysis and titrimetric methods are classical yet highly reliable techniques for the quantitative assessment of the purity of a compound.

Elemental Analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, bromine, and chlorine) in this compound. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula (C₆H₇BrClNO). A close agreement between the experimental and theoretical values is a strong indicator of the compound's purity.

Table 3: Theoretical vs. Expected Experimental Elemental Analysis Data for this compound (C₆H₇BrClNO)

| Element | Theoretical % | Expected Experimental % (for a pure sample) |

| Carbon (C) | 32.11 | 32.11 ± 0.3 |

| Hydrogen (H) | 3.14 | 3.14 ± 0.3 |

| Bromine (Br) | 35.59 | 35.59 ± 0.3 |

| Chlorine (Cl) | 15.79 | 15.79 ± 0.3 |

| Nitrogen (N) | 6.24 | 6.24 ± 0.3 |

| Oxygen (O) | 7.13 | 7.13 ± 0.3 |

Titrimetric methods , specifically acid-base titrations, can be employed to determine the purity of this compound. Since the compound is a hydrochloride salt of an amine, it can be titrated with a standardized solution of a strong base, such as sodium hydroxide (B78521) (NaOH). The reaction involves the neutralization of the acidic ammonium (B1175870) group.

The titration is typically carried out by dissolving a precisely weighed amount of the sample in a suitable solvent (e.g., a mixture of water and ethanol) and titrating with a standard NaOH solution using a potentiometric endpoint detection or a suitable indicator. The volume of the titrant required to reach the equivalence point is used to calculate the purity of the sample.

A typical procedure would involve:

Preparation of a standard solution of 0.1 M NaOH.

Accurately weighing approximately 200-300 mg of this compound.

Dissolving the sample in a suitable solvent mixture.

Titrating with the standardized NaOH solution.

Detecting the endpoint using a pH meter or a colorimetric indicator like phenolphthalein.

The purity is then calculated using the following formula:

Purity (%) = (V × M × E) / W × 100

Where:

V = Volume of NaOH solution used (L)

M = Molarity of NaOH solution (mol/L)

E = Equivalent weight of this compound ( g/mol )

W = Weight of the sample (g)

These quantitative methods, when used in conjunction with the qualitative and structural information from spectroscopic and crystallographic techniques, provide a comprehensive and robust assessment of the identity and purity of this compound.

Computational and Theoretical Investigations of 2 Amino 3 Bromophenol Hydrochloride

Electronic Structure Calculations and Quantum Chemical Characterization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized, or most stable, geometry of molecules. For compounds related to 2-amino-3-bromophenol (B111245), DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d) or 6-311+G(d,p), are performed to predict bond lengths, bond angles, and dihedral angles. rsc.orgacs.orgnih.gov These calculations typically begin by constructing an initial molecular structure, which is then computationally "relaxed" into its lowest energy state, known as the ground state geometry.

The accuracy of these predictions is often validated by comparing the calculated parameters with experimental data, if available, for similar molecules. For instance, studies on related phenol (B47542) derivatives have shown good agreement between DFT-computed data and experimental results from techniques like X-ray crystallography. acs.org The process involves ensuring that the optimized structure corresponds to a true energy minimum on the potential energy surface, which is confirmed by frequency calculations that show no imaginary frequencies. rsc.orgacs.org

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Br | ~1.90 Å |

| C-O | ~1.36 Å | |

| C-N | ~1.40 Å | |

| O-H | ~0.97 Å | |

| N-H | ~1.01 Å | |

| Bond Angle | C-C-Br | ~120° |

| C-C-O | ~119° | |

| C-C-N | ~121° | |

| Dihedral Angle | C-C-O-H | ~0° or 180° |

Molecular orbital (MO) analysis provides critical insights into the reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO (the H-L gap) is an indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap generally suggests higher reactivity.

For aromatic compounds like 2-amino-3-bromophenol, the HOMO is typically a π-orbital distributed across the benzene (B151609) ring, while the LUMO is a π*-antibonding orbital. researchgate.net DFT calculations are used to determine the energies of these orbitals and map their spatial distribution. rsc.orgnih.gov

Table 2: Illustrative Computational Electronic Properties (Note: This table is a conceptual representation based on studies of similar compounds.)

| Property | Description | Typical Predicted Value Range |

| HOMO Energy | Energy of the highest occupied molecular orbital | -5 to -7 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | -1 to -2 eV |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability | 3 to 5 eV researchgate.net |

| Dipole Moment | Measure of the overall polarity of the molecule | 2 to 4 Debye |

Conformational Analysis and Energy Landscapes of 2-Amino-3-bromophenol hydrochloride

The functional activity and interactions of a molecule are heavily dependent on its three-dimensional structure. mdpi.com Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule and their corresponding energies. For this compound, this analysis would focus on the rotation around single bonds, particularly the C-O and C-N bonds, to identify the most stable conformers.

Computational methods can generate a potential energy surface (PES) by systematically changing key dihedral angles and calculating the energy at each point. The minima on this surface correspond to stable conformers, while the peaks represent the energy barriers for interconversion. mdpi.com Techniques like proteolytic digestion analysis can experimentally probe conformational changes induced by ligand or nucleotide binding, providing data that can be correlated with computational models. plos.org Differential scanning fluorimetry is another method used to determine a protein's melting temperature, which reflects its conformational stability. acs.org

Computational Modeling of Reaction Mechanisms Involving this compound

Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions. For this compound, this could involve modeling reactions such as electrophilic aromatic substitution or nucleophilic substitution. Theoretical models can identify transition states—the high-energy structures that connect reactants to products—and calculate the activation energies required for the reaction to proceed. dokumen.pub

By mapping the entire reaction coordinate, from reactants through transition states to products, a detailed understanding of the reaction mechanism can be achieved. This has been successfully applied to study the reaction mechanisms of flavoenzymes, for example. rsc.org Such studies help explain why certain products are formed preferentially and how reaction conditions can influence the outcome.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data (Computational Aspect)

A significant application of computational chemistry is the prediction of spectroscopic properties. Theoretical calculations can generate vibrational (Infrared and Raman), electronic (UV-Visible), and nuclear magnetic resonance (NMR) spectra.

DFT calculations can predict the vibrational frequencies of a molecule. acs.org These calculated frequencies, after appropriate scaling to account for systematic errors in the computational method, can be compared with experimental FT-IR and Raman spectra to help assign the observed absorption bands to specific molecular vibrations, such as the stretching or bending of C-H, O-H, N-H, and C-Br bonds. acs.org

Time-dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption bands seen in UV-Visible spectroscopy. acs.org The calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing insight into the electronic structure and chromophores within the molecule.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the molecular structure. nih.govresearchgate.net The good agreement often found between computed and experimental spectra validates both the computational model and the experimental structural assignment. acs.orgnih.gov

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules, molecular dynamics (MD) simulations are used to study the behavior of molecules over time, particularly their interactions with other molecules, such as solvents or biological macromolecules. nih.govresearchgate.net

MD simulations treat atoms as classical particles and use a force field to describe the forces between them. researchgate.net For this compound, an MD simulation could model its behavior in an aqueous solution. The simulation box would contain one or more molecules of the compound surrounded by a large number of water molecules. researchgate.net The simulation would then track the positions and velocities of all atoms over a period of nanoseconds or longer. nih.gov

From these simulations, one can analyze intermolecular interactions like hydrogen bonding between the amino and hydroxyl groups of the compound and the surrounding water molecules. It can also provide insights into the solvation shell structure and calculate thermodynamic properties like the binding free energy of the molecule to a target protein, which is crucial for understanding its biological activity. nih.gov

Future Research Directions and Emerging Opportunities for 2 Amino 3 Bromophenol Hydrochloride

Exploration of Novel Synthetic Pathways and Biocatalytic Approaches

The development of efficient and sustainable methods for synthesizing 2-Amino-3-bromophenol (B111245) hydrochloride is a key area of research. Traditional multi-step syntheses are often being re-evaluated in favor of more direct and environmentally benign alternatives.

Future research is focused on novel synthetic routes that offer improved yields, regioselectivity, and chemoselectivity. One promising approach involves the direct, regioselective ortho-hydroxylation of substituted aryl precursors. gavinpublishers.com Another area of investigation is the optimization of reduction methods for converting 3-bromo-2-nitrophenol (B1286451) to the target amino compound. For instance, iron-mediated reduction in acidic ethanol (B145695) has been shown to produce yields in the 80-85% range.

Biocatalysis is emerging as a "green" chemistry technique with significant potential for synthesizing complex molecules. nd.edu The use of enzymes, either free or immobilized, can lead to highly specific chemical transformations under mild conditions. nd.edubiorxiv.org Research into biocatalytic approaches for producing 2-Amino-3-bromophenol hydrochloride could involve:

Engineered Enzymes : The development of engineered enzymes, such as cytochrome P450 variants, for the selective hydroxylation of brominated anilines. mdpi-res.com

Hydrolases : The application of hydrolases, which function via an acyl-enzyme intermediate, for specific transformations. unipd.it The catalytic triad (B1167595) (typically Ser-His-Asp) within these enzymes allows for nucleophilic attack on substrates, a mechanism that could be harnessed for novel synthetic steps. unipd.it

Whole-Cell Biocatalysts : The use of whole-cell systems, which can be more robust and eliminate the need for costly enzyme purification, to perform key synthetic steps. nd.edubiorxiv.org

The table below summarizes potential synthetic approaches warranting further exploration.

| Synthetic Approach | Description | Potential Advantages |

| Direct Ortho-Hydroxylation | Single-step hydroxylation of a corresponding bromoaniline precursor. gavinpublishers.com | Improved atom economy, reduced number of synthetic steps. |

| Optimized Nitro Reduction | Further development of iron-mediated or catalytic hydrogenation methods. | High yields, use of readily available and inexpensive reagents. |

| Enzymatic Hydroxylation | Use of engineered monooxygenases to introduce the hydroxyl group regioselectively. mdpi-res.com | High selectivity, mild reaction conditions, environmentally friendly. |

| Transaminase Biocatalysis | Employing transaminases for the conversion of a corresponding brominated hydroxyketone to the aminophenol. | Asymmetric synthesis potential, aqueous reaction media. |

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, which involves conducting reactions in continuous streams through tubes or channels, offers significant advantages over traditional batch processing. sci-hub.se These benefits include enhanced safety, superior heat and mass transfer, and simplified scale-up, making it an attractive platform for the synthesis and derivatization of fine chemicals. chim.itresearchgate.net

The integration of reactions involving this compound into flow chemistry systems is a promising research avenue. This is particularly relevant for transition metal-catalyzed reactions, such as cross-coupling, which are frequently used to functionalize aryl halides. acs.org Flow systems allow for precise control over reaction parameters like temperature, pressure, and residence time, which can lead to higher yields and purities. acs.orgacs.org

Emerging opportunities in this area include:

Telescoped Synthesis : Designing multi-step flow processes where the crude output from one reactor is directly fed into the next, avoiding intermediate work-up and purification steps. researchgate.netacs.org This could be applied to the synthesis of complex heterocyclic structures starting from 2-Amino-3-bromophenol.

Packed-Bed Reactors : Utilizing columns packed with heterogeneous catalysts (e.g., palladium on carbon) or immobilized reagents. acs.org This simplifies catalyst recovery and product purification, enhancing the sustainability of the process. acs.org

Automated Reaction Optimization : Combining flow reactors with automated sampling and online analysis (e.g., HPLC, MS) to rapidly screen reaction conditions and identify optimal parameters for yield and selectivity.

The following table outlines the potential benefits of applying flow chemistry to reactions involving this compound.

| Feature of Flow Chemistry | Advantage for this compound Chemistry |

| Enhanced Heat Transfer | Safely control exothermic reactions, such as nitrations or diazotizations, which might be steps in its synthesis or subsequent use. sci-hub.se |

| Precise Parameter Control | Optimize yields and minimize byproducts in sensitive reactions like cross-couplings by fine-tuning temperature and residence time. acs.orgacs.org |

| Multiphasic Reactions | Efficiently handle gas-liquid reactions (e.g., hydrogenation) or reactions with solid-supported catalysts/reagents. sci-hub.se |

| Increased Safety | Contain hazardous reagents and intermediates within a closed system, minimizing operator exposure. chim.it |

| Scalability | Seamlessly scale production from laboratory to industrial quantities by running the system for longer or using parallel reactors. chim.it |

Expanded Applications in Advanced Materials Science and Functional Polymers

This compound serves as a valuable building block for the synthesis of more complex molecules, including polymers and advanced materials. Its bifunctional nature, with amino and hydroxyl groups, allows it to be incorporated into polymer backbones or used as a precursor for functional monomers.

Future research is likely to focus on leveraging the unique properties conferred by the bromine and phenol (B47542) moieties to create materials with tailored functionalities. researchgate.net

High-Performance Polymers : Incorporation into polymer chains such as polybenzoxazoles or polyamides. The bromine atom can enhance flame retardancy or serve as a site for post-polymerization modification.

Functional Polymer Nanocomposites : Using the phenol group to coordinate with metal oxides, creating hybrid organic-inorganic materials. researchgate.net Such nanocomposites can exhibit enhanced mechanical, thermal, or electronic properties. researchgate.net

Photochromic and Electronic Materials : The aminophenol scaffold is a component of more complex structures used in coordination polymers that can exhibit photochromism or other desirable electronic properties. mdpi.com Research could explore new derivatives of 2-Amino-3-bromophenol for these applications.

The table below details potential applications in materials science.

| Material Class | Role of this compound | Potential Properties/Applications |

| Flame-Retardant Polymers | As a monomer or additive. | The bromine atom can interrupt combustion cycles in the gas phase, improving fire safety of materials. |

| Polymer-Metal Nanocomposites | As a surface modifier for inorganic nanoparticles. researchgate.net | Improved dispersion of nanoparticles in a polymer matrix, enhanced thermal stability, UV shielding. researchgate.net |

| Coordination Polymers | Precursor to more complex ligands. | Materials for chemical sensing, gas storage, or photo-switchable devices. mdpi.com |

| Functional Coatings | As a building block for resins and coatings. | Enhanced adhesion, corrosion resistance, or antimicrobial properties. |

Development of Highly Selective Catalytic Transformations Utilizing this compound as a Ligand Precursor

The structure of 2-Amino-3-bromophenol, featuring strategically positioned amino and hydroxyl groups, makes it an excellent candidate for a ligand precursor in transition metal catalysis. google.com These functional groups can be readily modified to create bidentate or tridentate ligands capable of coordinating with metal centers like palladium, iridium, or ruthenium. d-nb.info

An important direction is the synthesis of novel "pincer" ligands, which are known to form highly stable and active catalysts. d-nb.info For example, the related compound 2-(3-hydroxyphenyl)pyridine is a key backbone for PCN pincer ligands. d-nb.info A similar strategy could be applied to 2-Amino-3-bromophenol, where the amino and hydroxyl groups are phosphinylated to create PON or PNN-type pincer ligands.

Future opportunities include:

Asymmetric Catalysis : Developing chiral ligands from 2-Amino-3-bromophenol for use in asymmetric transformations, such as enantioselective hydrogenations or C-C bond-forming reactions.

Tandem Catalysis : Designing catalyst systems where the ligand framework actively participates in the reaction mechanism, for instance, through proton transfer facilitated by the phenol group.

Sustainable Chemistry : Creating catalysts that are highly efficient, operate under mild conditions, and can be used at very low loadings, reducing the environmental impact of chemical production.

| Ligand Type | Potential Synthesis from this compound | Target Catalytic Reactions |

| Bidentate (N,O) Ligands | Schiff base condensation of the amino group with a substituted salicylaldehyde. | Olefin polymerization, oxidation reactions. |

| Pincer (PON) Ligands | Phosphinylation of both the amino and hydroxyl groups. | Dehydrogenation, hydrogenation, transfer hydrogenation reactions. d-nb.info |

| Modified Pincer Ligands | Functionalization at the bromine position via cross-coupling, followed by ligand synthesis. | Fine-tuning of steric and electronic properties of the catalyst for improved selectivity. |

Environmental Fate and Degradation Pathways (Purely Chemical/Environmental Aspect)

Understanding the environmental fate of chemical compounds is crucial for assessing their long-term impact. For this compound, research into its persistence, mobility, and degradation is an important area. As a brominated organic compound, its environmental behavior may be influenced by pathways common to other halogenated aromatics. diva-portal.org

Key research questions to be addressed include:

Abiotic Degradation : Investigating hydrolysis and phototransformation pathways. The stability of the C-Br and C-N bonds under various environmental pH conditions and upon exposure to sunlight needs to be determined. europa.eu

Biotransformation : Identifying potential metabolites formed through microbial action in soil and water. nih.gov Phase I metabolic reactions like oxidation, reduction, or hydrolysis, followed by phase II conjugation, are common pathways for organic contaminants. nih.gov

Mobility and Sorption : Studying its adsorption/desorption characteristics in different soil types to predict its potential for leaching into groundwater.

Based on the behavior of related compounds, several degradation pathways can be hypothesized for future study. diva-portal.orgnih.gov

| Degradation Process | Potential Transformation | Significance |

| Photolysis | Cleavage of the carbon-bromine bond upon exposure to UV radiation. | May lead to the formation of less halogenated, potentially more mobile, degradation products. |

| Hydrolysis | Potential for substitution of the bromine atom under specific pH and temperature conditions, though generally slow for aryl halides. europa.eu | Determines the compound's persistence in aqueous environments. |

| Microbial Oxidation | Hydroxylation of the aromatic ring or oxidation of the amino group by microbial enzymes (e.g., cytochrome P450). nih.gov | Initiates the breakdown of the molecule into smaller, more biodegradable fragments. |

| Dehalogenation | Reductive or oxidative removal of the bromine atom by specialized microorganisms. | A key step in the detoxification and complete mineralization of the compound. |

Advanced Spectroscopic Studies for In-Situ Reaction Monitoring

The ability to monitor chemical reactions in real-time provides invaluable data on kinetics, mechanisms, and the formation of transient intermediates. Advanced spectroscopic techniques are powerful tools for achieving this in-situ monitoring. researchgate.net

Applying these techniques to reactions involving this compound can lead to a deeper understanding and better control of its synthesis and derivatization.

FT-IR and Raman Spectroscopy : These vibrational spectroscopy techniques can track the disappearance of reactant functional groups and the appearance of product groups. They are particularly useful for monitoring reactions in flow chemistry setups.

NMR Spectroscopy : In-situ NMR can provide detailed structural information about all species in the reaction mixture over time, allowing for the unambiguous identification of intermediates and byproducts.

UV-Vis Spectroscopy : Can be used to monitor the concentration of chromophoric species, which is useful for tracking the progress of reactions involving conjugated systems. arabjchem.org

Surface-Enhanced Raman Spectroscopy (SERS) : This technique offers high sensitivity for detecting molecules adsorbed on metallic surfaces, making it suitable for studying heterogeneous catalytic reactions in-situ. researchgate.net

Future research could focus on developing integrated analytical systems, for example, coupling a flow reactor directly to a spectrometer, to enable high-throughput reaction analysis and optimization.

| Spectroscopic Technique | Information Gained | Application Example |

| In-Situ FT-IR | Monitoring changes in vibrational modes of functional groups (e.g., -NH₂, -OH, C-Br). | Tracking the progress of an acylation or alkylation reaction on the amino or hydroxyl group. |

| In-Situ NMR | Quantitative analysis of reactants, intermediates, and products over time. researchgate.net | Elucidating the mechanism of a complex rearrangement or condensation reaction. |

| Process Raman | Real-time analysis of reaction composition, often via fiber-optic probes. | Optimizing crystallization processes or monitoring reactions in hazardous or opaque media. |

| UV-Vis Spectroscopy | Following the change in concentration of UV-absorbing species. arabjchem.org | Monitoring the rate of formation of a conjugated product, such as a Schiff base or an azo dye. |

Q & A

Q. Basic

- Recrystallization : Use ethanol/water (3:1 v/v) to exploit solubility differences. The hydrochloride salt’s low solubility in cold ethanol aids crystallization .

- Column Chromatography : Silica gel with a gradient of ethyl acetate/hexane (1:4 to 1:1) separates halogenated byproducts. Pre-adsorption of the crude product onto silica improves resolution .

- Acid-Base Extraction : Neutralize the hydrochloride with NaOH, extract the freebase into dichloromethane, and re-acidify with HCl gas to precipitate the pure compound .

How does the bromine substituent influence the stability of this compound under varying pH and temperature conditions?

Q. Advanced

- Acidic Conditions (pH < 3) : The compound is stable due to protonation of the amino group, reducing nucleophilic attack on the aromatic ring. However, prolonged exposure may lead to hydrolysis of the C-Br bond at elevated temperatures (>80°C) .

- Basic Conditions (pH > 9) : Deprotonation of the amino group increases reactivity, risking elimination reactions or C-Br cleavage. Stabilize with inert atmospheres (N₂/Ar) and low temperatures (0–4°C) during basic treatments .

- Photostability : Bromine increases susceptibility to UV-induced degradation. Store in amber vials at –20°C for long-term stability .

What methodologies are recommended for characterizing the regioselectivity of electrophilic substitution reactions involving this compound?

Q. Advanced

- Competitive Reaction Studies : Compare reactivity with model electrophiles (e.g., nitration vs. sulfonation). The amino group directs electrophiles to the para position relative to itself, while bromine exerts a meta-directing effect. Use HPLC-MS to quantify product ratios .

- Kinetic Isotope Effects (KIE) : Deuterium labeling at reactive sites (e.g., C-4) reveals rate-determining steps. KIE > 1 indicates significant C-H bond cleavage in the transition state .

- Computational Modeling : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict charge distribution and transition-state geometries, corroborating experimental regioselectivity .

How can researchers mitigate competing side reactions (e.g., oxidation, dimerization) during functionalization of this compound?

Q. Advanced

- Oxidation Control : Avoid strong oxidants (e.g., KMnO₄) that may convert the phenol group to quinones. Use mild oxidants like MnO₂ in dichloromethane at 0°C .

- Dimerization Prevention : Steric hindrance from the bromine substituent reduces π-π stacking. Add tert-butyl groups to the amine or use bulky solvents (e.g., tert-butanol) to inhibit aggregation .

- Catalytic Optimization : For coupling reactions (e.g., Suzuki-Miyaura), use Pd(PPh₃)₄ with aryl boronic acids in degassed toluene/water (2:1) at 80°C. Excess base (K₂CO₃) neutralizes HCl, preventing catalyst poisoning .

What analytical techniques are critical for validating the purity and structure of this compound in interdisciplinary research?

Q. Basic

- HPLC : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (30:70). Retention time and peak symmetry confirm purity (>95%) .

- Elemental Analysis (EA) : Match calculated vs. observed C, H, N, and Br percentages (tolerance ±0.3%).

- Melting Point : The hydrochloride salt typically melts sharply at 210–215°C; deviations >5°C indicate impurities .

How does the electronic effect of bromine impact the biological activity of derivatives synthesized from this compound?

Q. Advanced

- Electron-Withdrawing Effect : Bromine reduces electron density on the aromatic ring, enhancing interactions with electron-rich biological targets (e.g., enzyme active sites). This is critical in designing kinase inhibitors .

- Lipophilicity : Bromine increases logP, improving membrane permeability. Quantify using reversed-phase HPLC retention times correlated with octanol/water partition coefficients .

- Metabolic Stability : Bromine resists oxidative metabolism by cytochrome P450 enzymes, prolonging half-life in vivo. Validate via microsomal incubation assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。